

# Technical Guide: (3R)-3-Hydroxy-3-Phenylpropanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	(3R)-3-hydroxy-3-phenylpropanoic acid
CAS No.:	2768-42-5
Cat. No.:	B1238315

[Get Quote](#)

Core Intermediate for Asymmetric CNS Therapeutic Synthesis

## Executive Summary

**(3R)-3-Hydroxy-3-phenylpropanoic acid** (CAS 14403-46-4) is a critical chiral building block in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of high-value serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), most notably (R)-Fluoxetine and Atomoxetine.

This guide moves beyond basic property listing to provide a robust, field-validated workflow for its synthesis, purification, and application. We focus on a biocatalytic kinetic resolution strategy, favored in modern process chemistry for its high enantiomeric excess (ee >98%) and scalability compared to traditional heavy-metal asymmetric hydrogenation.

## Part 1: Chemical Identity & Physicochemical Profile[1]

Parameter	Technical Specification
Chemical Name	(3R)-3-Hydroxy-3-phenylpropanoic acid
CAS Number	14403-46-4
Synonyms	(R)-beta-Hydroxyphenylpropionic acid; (R)-3-Phenyl-3-hydroxypropionic acid
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	166.17 g/mol
Stereochemistry	(R)-Enantiomer (absolute configuration)
Appearance	White crystalline solid
Melting Point	115 – 118 °C
Solubility	Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water (acid form)
pKa	~4.40 (Carboxylic acid moiety)

Critical Note on CAS Numbers:

- (R)-Enantiomer: 14403-46-4 (Target of this guide)
- (S)-Enantiomer: 36567-72-3
- Racemic Mixture: 3480-87-3[1][2]
- Validation: Always verify the optical rotation (

) of procured batches. The (R)-enantiomer typically exhibits positive rotation in ethanol, though solvent effects can invert the sign.

## Part 2: Strategic Importance in Pharmacology

The (3R)-acid scaffold is the direct precursor to the 3-phenyl-3-hydroxypropylamine pharmacophore. Its primary utility lies in the "Chiral Pool" synthesis of antidepressants, avoiding the regulatory and safety complexities of racemic drugs.

## The Fluoxetine Connection

While generic Fluoxetine is often sold as a racemate, the (R)-enantiomer (R-Fluoxetine) and (S)-enantiomer have distinct metabolic profiles. The (3R)-acid is converted to (R)-Fluoxetine via a 4-step sequence:

- Esterification/Activation
- Amidation/Reduction to the amino-alcohol.
- Arylation with 4-chlorobenzotrifluoride.

## Part 3: Biocatalytic Synthesis Protocol (Kinetic Resolution)

Methodology Rationale: While asymmetric hydrogenation (Noyori type) is effective, it requires expensive Ruthenium catalysts and high-pressure hydrogen. For laboratory to pilot-scale production, Enzymatic Kinetic Resolution using Lipases is superior due to mild conditions and extremely high enantioselectivity (E-value > 100).

The Enzyme of Choice: *Pseudomonas cepacia* Lipase (PCL) or *Candida antarctica* Lipase B (CALB).

- Mechanism:<sup>[3][4][5][6][7]</sup> The lipase preferentially hydrolyzes the (S)-ester of the racemic starting material, leaving the desired (R)-ester unreacted.

## Experimental Workflow

Reagents:

- Racemic Ethyl 3-hydroxy-3-phenylpropanoate (Starting Material)<sup>[1][8]</sup>
- *Pseudomonas cepacia* Lipase (PCL) (Immobilized on Celite or ceramic)
- Phosphate Buffer (0.1 M, pH 7.0)
- Acetone (Co-solvent)

Step-by-Step Protocol:

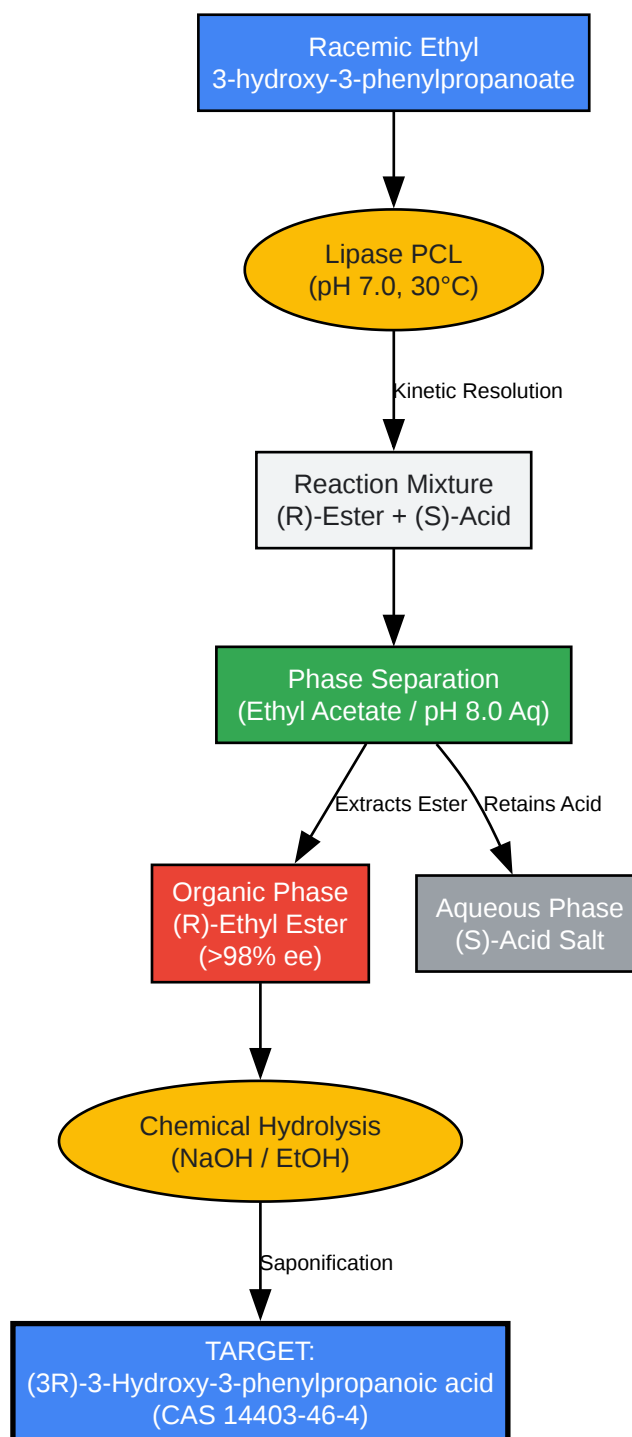
- Emulsification: Dissolve 10.0 g of racemic ethyl 3-hydroxy-3-phenylpropanoate in 20 mL of acetone. Add this solution to 180 mL of 0.1 M Phosphate Buffer (pH 7.0) under vigorous stirring to create a stable emulsion.
- Biocatalysis: Add 1.0 g of immobilized PCL. Maintain temperature at 30°C.
  - Process Control: Monitor the reaction via HPLC (Chiralcel OD-H column). The enzyme will hydrolyze the (S)-ester to the (S)-acid.
  - Endpoint: Stop the reaction when conversion reaches 50% (typically 24-48 hours).
- Separation (The Critical Step):
  - Adjust pH to 8.0 using 1N NaOH (to ensure the (S)-acid is deprotonated and water-soluble).
  - Extract the mixture with Ethyl Acetate (3 x 100 mL).
  - Organic Phase: Contains the unreacted (R)-Ethyl ester (ee > 98%).<sup>[9][5][10]</sup>
  - Aqueous Phase: Contains the (S)-Acid (byproduct).
- Hydrolysis to Target (R)-Acid:
  - Take the organic phase containing (R)-Ethyl ester.<sup>[8][11]</sup> Evaporate solvent.<sup>[5][7][11]</sup>
  - Redissolve in Ethanol (50 mL) and add 1N NaOH (1.5 eq). Stir at room temperature for 4 hours.
  - Acidify carefully with 1N HCl to pH 2.0.
  - Extract with Ethyl Acetate, dry over MgSO<sub>4</sub>, and recrystallize from Hexane/Ethyl Acetate.

Yield: ~40-45% (Theoretical max is 50%). Optical Purity: >99% ee.<sup>[5]</sup>

## Part 4: Visualization of Pathways

### Diagram 1: Biocatalytic Kinetic Resolution Workflow

This diagram illustrates the separation logic used in the protocol above.



[Click to download full resolution via product page](#)

Figure 1: Workflow for the enzymatic isolation of the (R)-enantiomer using Lipase PCL.

## Diagram 2: Synthesis of (R)-Fluoxetine

This diagram maps the chemical utility of the (3R)-acid in drug development.



[Click to download full resolution via product page](#)

Figure 2: The chemical pathway converting the (3R)-acid scaffold into the antidepressant (R)-Fluoxetine.[4][5]

## Part 5: Analytical Validation

To ensure the integrity of your protocol, you must validate the stereochemistry.

- Chiral HPLC:
  - Column: Chiralcel OD-H or AD-H.
  - Mobile Phase: Hexane : Isopropanol (90:10).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV @ 254 nm.[11]
  - Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (Verify with racemic standard).
- Optical Rotation:
  - Standard:  
to  
(c=1, Ethanol) for the ethyl ester precursor.
  - Note: The rotation of the free acid is pH and solvent-dependent. Comparison against a certified reference standard is recommended for GMP release.

## References

- Ribeiro, C. M. R., et al. (2001).[9] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 12(6).[9] Retrieved from [[Link](#)][9]
- Corey, E. J., & Reichard, G. A. (1989). "Enantioselective synthesis of fluoxetine from **(3R)-3-hydroxy-3-phenylpropanoic acid**." Tetrahedron Letters, 30(39), 5207-5210.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92959, 3-Hydroxy-3-phenylpropanoic acid. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-HYDROXY-3-PHENYL-PROPIONIC ACID | 3480-87-3 [[chemicalbook.com](https://chemicalbook.com)]
- 2. 3-Hydroxy-3-phenylpropanoic acid | C9H10O3 | CID 92959 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 4. Fluoxetine hydrochloride synthesis - chemicalbook [[chemicalbook.com](https://chemicalbook.com)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [[patents.google.com](https://patents.google.com)]
- 9. Sci-Hub. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases / Journal of the Brazilian Chemical Society, 2001 [[sci-hub.box](https://sci-hub.box)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]

- To cite this document: BenchChem. [Technical Guide: (3R)-3-Hydroxy-3-Phenylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1238315/docs#technical-guide-3r-3-hydroxy-3-phenylpropanoic-acid\]](https://www.benchchem.com/product/b1238315/docs#technical-guide-3r-3-hydroxy-3-phenylpropanoic-acid)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)